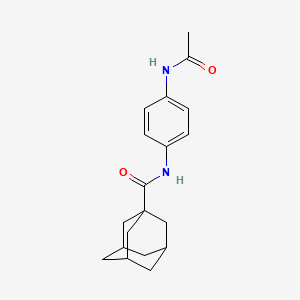

Fmoc-MeAoc(2)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis . Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Synthesis Analysis

In Fmoc solid-phase peptide synthesis, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .Molecular Structure Analysis

The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis

The Fmoc protecting group is removed from the resin using an organic base, typically 4-methylpiperidine . Deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .Aplicaciones Científicas De Investigación

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides, including Fmoc-MeAoc(2)-OH, are simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly .

Cell Cultivation

Fmoc-modified amino acids and short peptides have been used in cell cultivation . Their biocompatibility and ability to form diverse nanostructures make them suitable for creating an environment for cell growth .

Bio-Templating

Bio-templating is another application of Fmoc-modified amino acids and short peptides . They can serve as templates for the synthesis of other bio-inspired materials .

Optical Applications

The self-assembled structures of Fmoc-modified amino acids and short peptides have unique optical properties . This makes them useful in the development of optical devices .

Drug Delivery

Fmoc-modified amino acids and short peptides can be used in drug delivery systems . Their ability to form nanostructures can be exploited to encapsulate drugs and deliver them to specific locations in the body .

Catalytic Applications

Fmoc-modified amino acids and short peptides have shown potential in catalysis . The self-assembled structures can create catalytic sites for various reactions .

Therapeutic Applications

Fmoc-modified amino acids and short peptides have therapeutic properties . They can be used in the treatment of various diseases .

Antibiotic Applications

Fmoc-modified amino acids and short peptides have antibiotic properties . They can be used in the development of new antibiotics .

Mecanismo De Acción

Target of Action

Fmoc-MeAoc(2)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids in a peptide chain . The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid during peptide synthesis .

Mode of Action

The Fmoc group is used to protect the Nα-amino group during the peptide bond formation . This protection is crucial to prevent unwanted side reactions during the synthesis process . The Fmoc group is then removed by secondary amines such as piperidine, allowing the next amino acid to be added to the peptide chain .

Biochemical Pathways

The Fmoc group plays a significant role in the self-assembly of modified amino acids and short peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, resulting in the formation of structures like nanofibrillar structures and viscoelastic hydrogels .

Result of Action

The result of the action of Fmoc-MeAoc(2)-OH is the successful synthesis of peptides with the desired sequence . The use of the Fmoc group allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .

Action Environment

The action of Fmoc-MeAoc(2)-OH is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, solvent, and the presence of secondary amines for deprotection can all impact the efficacy and stability of the compound during peptide synthesis .

Direcciones Futuras

Fmoc-modified amino acids and short peptides have shown potential for applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . They could be used to fabricate hydrogels, frequently used as extracellular matrix-mimicking scaffolds for cell growth in tissue engineering .

Propiedades

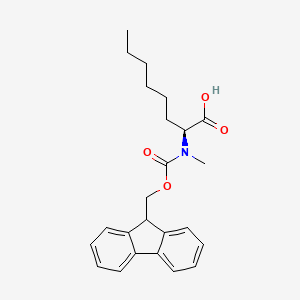

IUPAC Name |

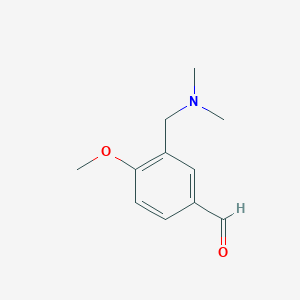

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYALCSQHDRWTQS-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-MeAoc(2)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2381871.png)

![2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2381873.png)

![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2381883.png)